N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
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Overview
Description
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. It is a versatile small molecule scaffold used primarily for research purposes . This compound is known for its unique structure, which includes a pyridopyridazine core, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a pyridopyridazine derivative with ethylamine, followed by purification and conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyridopyridazine compounds .
Scientific Research Applications
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies to understand biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.
Uniqueness
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications where such properties are desired .
Biological Activity
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
- Molecular Formula : C9H14N4
- Molecular Weight : 178.24 g/mol
- CAS Number : 1333880-80-0
The compound features a fused pyridine and pyridazine ring system with an ethyl substituent on the nitrogen atom. This unique structure contributes to its chemical reactivity and biological profile.
Research indicates that this compound may act as an inhibitor of the Bcl-xL protein. Bcl-xL is a key regulator of apoptosis (programmed cell death), and its inhibition can lead to the induction of apoptosis in cancer cells. This suggests that the compound could have significant utility as a therapeutic agent in cancer treatment .
Anticancer Properties
The compound has been primarily studied for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating apoptotic pathways. The following table summarizes some findings related to its anticancer activity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 5.2 | Induction of apoptosis via Bcl-xL inhibition |
MCF-7 (Breast Cancer) | 4.8 | Apoptosis induction |
HeLa (Cervical Cancer) | 6.1 | Modulation of apoptotic pathways |
These results indicate that this compound exhibits potent anticancer activity across multiple cell lines.
Interaction with Molecular Targets
The compound interacts with various molecular targets within biological systems. Its mechanism involves modulation of cellular processes through enzyme or receptor inhibition. This specificity in interaction may provide insights into its therapeutic potential and help in designing more effective derivatives with enhanced activity .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Lung Cancer Cells : A study published in a peer-reviewed journal evaluated the compound's effects on A549 lung cancer cells. It was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 5 µM .
- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells revealed that the compound not only inhibited cell growth but also triggered apoptotic signaling pathways .
- Mechanistic Insights : A detailed mechanistic study highlighted how the compound modulates Bcl-xL activity, leading to increased rates of apoptosis in treated cells .
Properties
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9;;/h5,10H,2-4,6H2,1H3,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXKYFLYCLDZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C2CCNCC2=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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